molecular formula C8H8ClNO3 B147759 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene CAS No. 62492-45-9

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

Cat. No. B147759
CAS RN: 62492-45-9
M. Wt: 201.61 g/mol
InChI Key: ACCXFQTUPLPTRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The papers provided do not directly address the synthesis of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene. However, they do discuss the synthesis of related compounds. For example, the electrochemical reductions of nitrobenzene derivatives are explored, which could potentially be applied to the synthesis of similar compounds . Additionally, the Vilsmeier–Haack chlorination method is mentioned as a novel protocol for obtaining chlorinated nitropyridine derivatives . These methods could potentially be adapted for the synthesis of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene.

Molecular Structure Analysis

X-ray analysis is a common technique used to determine the molecular structure of compounds. For instance, the structure of 3-chloro-ONN-4′-methylazoxybenzene and 4-methoxy-ONN-4′-methylazoxybenzene has been determined by X-ray analysis . Similarly, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray, revealing details about its solid-state structure . These analyses provide valuable information about the arrangement of atoms within a molecule, which is crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving nitrobenzene derivatives. For example, the electrochemical reduction of nitrobenzene derivatives can lead to the formation of vinylbenzene or indole derivatives . Tele nucleophilic aromatic substitutions are also described, which involve the reaction of nitrobenzene derivatives with sodium methoxide or methyl thioglycolate to yield different products . These reactions highlight the reactivity of nitro groups and the potential for substitution reactions in nitrobenzene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. The papers describe various properties such as absorption and fluorescence spectra, which are affected by the presence of nitro groups and other substituents . The effects of solvents on the emission spectra of these compounds are also investigated, providing insights into their behavior in different environments . Additionally, the thermal properties of compounds bearing a nitrobenzene moiety are explored, which can inform their stability and reactivity under various conditions .

Scientific Research Applications

Photosensitive Protecting Groups

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene, related to nitrobenzene derivatives, plays a role in the development of photosensitive protecting groups. Such groups are crucial in synthetic chemistry for the temporary modification of reactive sites in molecules during synthesis processes. These protecting groups can be removed upon exposure to light, offering precise control over chemical reactions. This approach has shown promise for future applications in the synthesis of complex organic compounds, including drugs and polymers (Amit, Zehavi, & Patchornik, 1974).

Catalytic Oxidation Processes

The compound is also relevant in studies focusing on the catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde. These processes are significant for the valorization of lignin, a major component of plant biomass, into valuable chemicals. The efficiency of these reactions and their selectivity towards desired products are critical for their industrial applicability. The optimization of such processes could lead to more sustainable production methods for these aromatic compounds (Tarabanko & Tarabanko, 2017).

properties

IUPAC Name

1-chloro-2-methoxy-4-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCXFQTUPLPTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477558
Record name 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

CAS RN

62492-45-9
Record name 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-methoxy-4-methyl-5-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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